molecular formula C6H13N B13531061 (R)-1-Cyclopropylpropan-2-amine

(R)-1-Cyclopropylpropan-2-amine

Cat. No.: B13531061
M. Wt: 99.17 g/mol
InChI Key: WFJUBRAHXQCZAM-RXMQYKEDSA-N
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Description

(2R)-1-cyclopropylpropan-2-amine is an organic compound with a cyclopropyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-cyclopropylpropan-2-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of cyclopropylmethyl bromide with a suitable amine under basic conditions to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (2R)-1-cyclopropylpropan-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-cyclopropylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to an alkyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Alkylated derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(2R)-1-cyclopropylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-cyclopropylpropan-2-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analogue with similar structural features but lacking the propan-2-amine backbone.

    Cyclopropylmethylamine: Another related compound with a different substitution pattern on the cyclopropyl ring.

Uniqueness

(2R)-1-cyclopropylpropan-2-amine is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and a propan-2-amine backbone. This combination of features can impart distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(2R)-1-cyclopropylpropan-2-amine

InChI

InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3/t5-/m1/s1

InChI Key

WFJUBRAHXQCZAM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC1CC1)N

Canonical SMILES

CC(CC1CC1)N

Origin of Product

United States

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